molecular formula C10H8F2N2O2 B2518518 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1052550-71-6

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2518518
CAS No.: 1052550-71-6
M. Wt: 226.183
InChI Key: WJVWKJADHBGWRG-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazolidine ring

Scientific Research Applications

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as the YUCCA (YUC) enzyme in plants . This interaction leads to the suppression of auxin biosynthesis, which is crucial for plant growth and development . The compound’s interaction with these enzymes highlights its potential as a biochemical tool for studying metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, the compound causes an auxin-deficient phenotype, affecting cell growth and differentiation . This indicates that this compound can significantly impact cellular processes by modulating key signaling pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of target enzymes, such as YUCCA (YUC) in plants . This inhibition leads to a decrease in the production of essential metabolites, thereby affecting various biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable and resistant to metabolic degradation . This stability allows for prolonged activity in experimental conditions, making it a valuable tool for long-term studies. The long-term effects on cellular function need to be carefully monitored to understand any potential adverse outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, such as disruption of normal cellular functions or induction of stress responses . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of the YUCCA (YUC) enzyme affects the auxin biosynthesis pathway in plants . This interaction highlights the compound’s role in modulating key metabolic processes and its potential as a biochemical tool for studying metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in various biological systems.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced imidazolidine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazolidine derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted difluorophenyl derivatives with various functional groups attached to the aromatic ring.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may interact with receptors in the nervous system to modulate neurotransmitter release and alleviate neurological symptoms.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: A precursor in the synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione, used in various chemical reactions.

    2,6-Difluorophenyl isocyanate: Another related compound used in the synthesis of various organic molecules.

    2,6-Difluoroacetophenone: A compound with similar structural features, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its specific imidazolidine-2,4-dione structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2,6-difluorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVWKJADHBGWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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